cis-2-Butene-1,4-Diol

Catalog No.
S568586
CAS No.
6117-80-2
M.F
C₄H₈O₂
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-Butene-1,4-Diol

CAS Number

6117-80-2

Product Name

cis-2-Butene-1,4-Diol

IUPAC Name

(Z)-but-2-ene-1,4-diol

Molecular Formula

C₄H₈O₂

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1-

InChI Key

ORTVZLZNOYNASJ-UPHRSURJSA-N

SMILES

C(C=CCO)O

Solubility

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE

Synonyms

(Z)-2-Butene-1,4-diol; cis-2-Butene-1,4-diol ; (2Z)-2-Butene-1,4-diol; (Z)-1,4-Dihydroxy-2-butene; (Z)-2-Buten-1,4-diol; (Z)-2-Butene-1,4-diol; cis-1,4-Dihydroxy-2-butene; cis-2-Butene-1,4-diol

Canonical SMILES

C(C=CCO)O

Isomeric SMILES

C(/C=C\CO)O

Cis-2-Butene-1,4-Diol is a chemical compound with the molecular formula C₄H₈O₂ and a molecular weight of 88.1051 g/mol. It is also known by several other names, including cis-Butenediol and cis-1,4-Dihydroxy-2-butene. The compound features a double bond between the second and third carbon atoms, with hydroxyl groups attached to the first and fourth positions, giving it unique properties as an alcohol and a diol .

The compound exists in two geometric isomers: cis and trans, with cis-2-butene-1,4-diol being the more stable form due to steric factors. Its structure can be represented as follows:

text
HO OH | |H2C=C—C—C=CH2

  • Hydrogenation: This compound can undergo hydrogenation to yield butane-1,4-diol. Studies have shown that this reaction can occur over palladium catalysts under specific conditions .
  • Isomerization: The compound can also isomerize to form trans-2-butene-1,4-diol under certain conditions, which involves rearrangement of the double bond .
  • Formation of Endosulfan: It reacts with hexachlorocyclopentadiene to produce endosulfan diol, which further reacts with thionyl chloride to form endosulfan, a pesticide .

Several methods exist for synthesizing cis-2-butene-1,4-diol:

  • Hydrolysis of Butadiene Derivatives: One common method involves the hydrolysis of butadiene derivatives under acidic or basic conditions.
  • Catalytic Hydrogenation: As mentioned earlier, hydrogenation of 2-butyne or related compounds over metal catalysts such as palladium can yield cis-2-butene-1,4-diol .
  • Cross Metathesis: This method involves using ruthenium catalysts to facilitate the reaction between eugenol and cis-2-butene-1,4-diol, showcasing its utility in synthetic organic chemistry .

Cis-2-Butene-1,4-Diol has several applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Research Tool: The compound is frequently used as a probe for studying reaction mechanisms such as hydrogenation and isomerization due to its reactivity and structural properties .
  • Production of Endosulfan: Its role in producing endosulfan highlights its importance in agricultural chemistry .

Studies involving cis-2-butene-1,4-diol often focus on its interactions during catalytic reactions. For instance:

  • Hydrogenation vs. Hydrogenolysis: Research indicates that the compound can undergo both hydrogenation and hydrogenolysis simultaneously when subjected to catalytic conditions, making it a valuable subject for understanding these complex reaction pathways .
  • Isomerization Studies: The compound has been utilized in studies aimed at elucidating the mechanisms behind isomerization processes in organic chemistry .

Cis-2-butene-1,4-diol shares similarities with several other compounds due to its structural features:

Compound NameMolecular FormulaUnique Features
Trans-2-butene-1,4-diolC₄H₈O₂Geometric isomer differing in double bond position
1,4-butanediolC₄H₁₀O₂Saturated diol without double bonds
3-butenoic acidC₄H₆O₂Contains a carboxylic acid functional group

Cis-2-butene-1,4-diol's uniqueness lies primarily in its dual hydroxyl groups positioned across a double bond, which influences its reactivity patterns compared to similar compounds. Its ability to serve as both an alcohol and a diol allows it to participate in diverse

Catalytic Hydrogenation Pathways

The most widely employed method for cis-2-butene-1,4-diol synthesis involves the catalytic hydrogenation of 2-butyne-1,4-diol (butynediol). This reaction proceeds through two steps:

  • Partial hydrogenation of the alkyne to the cis-alkene diol.
  • Avoidance of over-hydrogenation to the fully saturated 1,4-butanediol.

Key catalysts and their performance are summarized in Table 1.

Catalyst SystemSupport/ModifierConditions (T, P)Selectivity to cis-2-butene-1,4-diolSource
Pd/CaCO₃Ammonia323–353 K, 2.4 MPa H₂~99%
Pt/SiCNoneAmbient, H₂ atmosphere96%
Bio-Pd (A. oxidans)Bacterial biomass5% isopropyl alcohol0.98
Pd/graphite + Bi poisoningEthanol50°C, 4 MPa H₂0.9

Mechanistic Insights:

  • Pd/CaCO₃ with ammonia suppresses acid-catalyzed isomerization by competitive adsorption, favoring the cis-alkene product.
  • Silicon carbide-supported Pt (0.5 wt% Pt) achieves high selectivity due to reduced Pt particle size (2–3 nm), which limits over-hydrogenation.
  • Biogenic Pd catalysts (e.g., A. oxidans) exhibit enhanced selectivity through residual organic fragments blocking step sites, mimicking Lindlar-type catalyst behavior.

Challenges in Selectivity

Competing pathways include:

  • Isomerization to trans-2-butene-1,4-diol via acidic catalyst sites.
  • Over-hydrogenation to 1,4-butanediol, influenced by temperature and catalyst activity.

Purification Techniques for Isomer Separation

cis-2-Butene-1,4-diol and its trans isomer exhibit similar boiling points (235°C), necessitating advanced separation methods.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with chiral stationary phases dominates purification workflows (Table 2).

Column TypeMobile Phase (v/v)Resolution (R)ApplicationSource
(S,S)-Whelk-O 1Hexane:ethanol (97:3)2.61cis/trans isomer separation
ChiraSpherHexane:ethanol:THF:DEA1.89Resolving trace trans-impurities

Key Observations:

  • (S,S)-Whelk-O 1 provides superior resolution for cis/trans separation due to π-π interactions between the stationary phase and diene groups.
  • ChiraSpher relies on polar interactions and is effective for semi-preparative isolation of lafutidine isomers, adaptable for diol purification.

Crystallization and Azeotropic Distillation

  • Cooling and precipitation (e.g., from ethanol/water mixtures) isolates cis-2-butene-1,4-diol with >98% purity.
  • Azeotropic distillation (e.g., ethylbenzene as agent) separates ethylene glycol from butanediols, though less direct for cis/trans isomer separation.

Biotechnological Derivatization from Renewable Feedstocks

While direct biotechnological synthesis of cis-2-butene-1,4-diol remains underdeveloped, emerging approaches include:

Bio-Catalytic Hydrogenation

  • Bio-Pd catalysts derived from bacterial biomass (R. capsulatus) achieve 100% selectivity to cis-2-butene-1,4-diol under mild conditions (62.6% conversion).
  • Microbial reduction of 2-butyne-1,4-diol using engineered enzymes or whole-cell systems is theorized but unreported.

Renewable Feedstock Integration

  • Isoprene-derived precursors (e.g., β-epoxydiols) could serve as intermediates, though current methods focus on synthetic routes.
  • Fermentation-based production of butynediol from bioethanol or glycerol is a speculative pathway requiring further research.

Grubbs-Catalyzed Cross-Metathesis Reactions

Grubbs catalysts, particularly the first- and second-generation variants, enable efficient cross-metathesis (CM) of cis-2-butene-1,4-diol with alkenes. In a seminal study, the first-generation Grubbs catalyst (RuCl₂(PCy₃)₂(CHPh)) dispersed in paraffin wax facilitated room-temperature CM with eugenol, yielding (E)-4-(4-hydroxy-3-methoxyphenyl)but-2-en-ol, a natural product [1]. The catalyst’s selectivity for trans-alkene formation over cis-products and preference for cross-metathesis over homodimerization underscore its utility in stereocontrolled synthesis [1].

The second-generation Grubbs catalyst (RuCl₂(SIMes)(CHPh)PCy₃) exhibits faster phosphine ligand dissociation (kₒbₛ = 1.52 × 10⁻⁴ s⁻¹ vs. 7.48 × 10⁻⁵ s⁻¹ for the first-generation catalyst), enhancing its reactivity in CM [3]. Electrochemical studies reveal a lower oxidation potential (E°’ = 27.5 mV) for the second-generation catalyst, correlating with its superior performance in redox-active environments [3].

Table 1: Comparison of Grubbs Catalysts in Cross-Metathesis

ParameterFirst-Generation CatalystSecond-Generation Catalyst
LigandPCy₃SIMes
kₒbₛ (s⁻¹)7.48 × 10⁻⁵1.52 × 10⁻⁴
Oxidation Potential (mV)16727.5
Trans:cis Selectivity>20:1>20:1

Palladium-Catalyzed Cyclodehydration Mechanisms

Palladium catalysts enable complex cyclization reactions involving cis-2-butene-1,4-diol derivatives. In a recent advancement, Pd₂(dba)₃·CHCl₃ with phosphine ligands mediated (4 + 3) cycloadditions between bicyclobutanes and 2-alkylidenetrimethylene carbonates [5]. The mechanism involves:

  • Oxidative addition of the substrate to Pd⁰, forming a π-allylpalladium intermediate.
  • Decarboxylation to generate a zwitterionic 1,4-O/C dipole.
  • Nucleophilic ring-opening of bicyclobutanes, followed by intramolecular allylation to yield oxa-bicyclo[4.1.1]octane derivatives [5].

This pathway highlights palladium’s ability to orchestrate multi-step cascades, though direct cyclodehydration (water elimination) remains less documented.

Table 2: Palladium-Catalyzed Reaction Conditions

SubstrateCatalyst SystemProduct Yield
Bicyclobutane + CarbonatePd₂(dba)₃·CHCl₃ / Ligand85–93%
cis-2-Butene-1,4-diol analogNot reported

Iridium-Complex-Mediated Dehydration Pathways

Current literature on iridium-complex-mediated dehydration of cis-2-butene-1,4-diol is limited within the provided sources. While iridium catalysts are known for dehydrogenation and C–H activation in other systems, their application to this specific diol remains unexplored. Further studies are required to elucidate potential mechanisms, such as β-hydride elimination or acid-mediated pathways.

Selective Hydrogenolysis for Intermediate Synthesis

Selective hydrogenolysis of cis-2-butene-1,4-diol can yield valuable intermediates like 1,4-butanediol or unsaturated alcohols. While direct examples are scarce in the provided sources, analogous reactions suggest that palladium or platinum catalysts under hydrogen pressure may cleave C–O bonds selectively. For instance, hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol using Raney nickel demonstrates the feasibility of modulating saturation states [1].

Table 3: Potential Hydrogenolysis Products

Starting MaterialCatalystProductSelectivity
cis-2-Butene-1,4-diolPd/C1,4-ButanediolModerate
cis-2-Butene-1,4-diolPtO₂3-Butene-1,4-diolLow

Ring-opening polymerization of cis-2-butene-1,4-diol derivatives has emerged as a powerful method for synthesizing well-defined polycarbonates with controlled stereochemistry. The most significant advancement involves the conversion of cis-2-butene-1,4-diol to 4,7-dihydro-1,3-dioxepin-2-one through reaction with carbon dioxide, creating a dual seven-membered cyclic carbonate/olefin monomer [2].

Organocatalytic approaches using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as the catalyst demonstrate remarkable efficiency in ring-opening polymerization. Under ambient conditions, this system achieves quantitative monomer conversion within 10 minutes at a monomer/catalyst/initiator ratio of 100:1:1 [2]. The resulting polymers exhibit excellent molecular weight control with number-average molecular weights reaching 22,100 g/mol and narrow dispersities ranging from 1.3 to 1.8 [2].

The stereochemical outcome of organocatalytic ring-opening polymerization preserves the cis-configuration of the original olefin functionality. This stereochemical retention leads to the formation of semicrystalline polymers with melting temperatures of 115°C, demonstrating the profound impact of stereochemistry on material properties [2]. Alternative metal-based catalysts including tin(II) 2-ethylhexanoate enable polymerization under molten monomer conditions at 60°C, providing flexibility in processing conditions [2].

Kinetic studies reveal first-order polymerization kinetics with respect to monomer concentration, with observed rate constants of 0.117 s⁻¹ for TBD-catalyzed systems [2]. The linear relationship between molecular weight and conversion confirms the controlled nature of the polymerization process, enabling precise molecular weight targeting [2].

Catalyst SystemTemperatureConversion TimeMolecular Weight (g/mol)DispersityStereochemistry
TBD/alcoholRoom temperature10 minutes22,1001.3-1.8cis-retained
Sn(Oct)₂60°CExtendedVariableVariablecis-retained
TBD (molten)60°CExtendedVariableVariablecis-retained

Ring-Opening Metathesis Polymerization (ROMP)

Ring-opening metathesis polymerization of cis-2-butene-1,4-diol-derived monomers provides an alternative pathway that produces polymers with distinctly different stereochemical and thermal properties. When the same cyclic carbonate monomer undergoes ROMP using Grubbs second-generation catalyst, the polymerization proceeds with high trans-stereoregularity, achieving greater than 95% trans-olefin content in the polymer backbone [2].

The stereochemical inversion from cis to trans configuration during ROMP dramatically alters the material properties. The resulting trans-enriched polycarbonates exhibit amorphous morphology with glass transition temperatures of -22°C, creating soft, rubbery materials suitable for flexible applications [2]. This stereochemical control enables the synthesis of materials with vastly different mechanical properties from the same monomer source.

Advanced catalyst systems have expanded the scope of ROMP applications. Third-generation Grubbs catalysts enable alternating ring-opening metathesis polymerization when combined with cyclopropene monomers, producing alternating copolymers with controlled molecular weights and narrow dispersities below 1.25 [3]. These alternating structures incorporate degradable acetal or ketal linkages in the polymer backbone, creating materials suitable for temporary applications [3].

Ruthenium dithiolate catalysts demonstrate exceptional stereochemical control in acyclic diene metathesis polymerization, achieving greater than 99% cis-selectivity when processing cis-olefin monomers [4]. This stereoretentive polymerization proceeds with low catalyst loadings of 0.5 mol% and exhibits tolerance toward trans-monomer impurities, making it suitable for large-scale implementation [4].

Catalyst TypeStereoregularityGlass Transition (°C)MorphologyApplications
Grubbs 2nd Gen>95% trans-22AmorphousFlexible materials
Grubbs 3rd GenControlled alternatingVariableVariableFunctional materials
Ru Dithiolate>99% cis retentionVariableVariablePrecision materials

Stereocontrolled Polymer Architectures

The ability to control stereochemistry during polymerization of cis-2-butene-1,4-diol derivatives enables the synthesis of advanced polymer architectures with tailored properties. The most remarkable achievement involves creating cis-trans-cis triblock copolymers from a single monomer through sequential application of different polymerization mechanisms [2].

These triblock structures utilize cis-2-butene-1,4-diol as a chain transfer agent during the initial ROMP step, followed by ring-opening transesterification polymerization to create the central block. The resulting materials combine the hard, crystalline properties of cis-blocks with the soft, elastomeric character of trans-segments, creating thermoplastic elastomers with potential applications in flexible materials [2].

Stereogradient polymers represent another innovative architecture achievable through controlled stereoselectivity modulation. By adjusting reaction conditions during polymerization, researchers can create materials with gradually changing stereochemical composition along the polymer chain, resulting in materials with property gradients [5]. Temperature and time control during stereoretentive polymerization enables predictable cis:trans ratios ranging from 20:80 to greater than 99:1 [4].

The impact of stereochemistry on thermal properties is profound and well-documented. Differential scanning calorimetry studies demonstrate that increased cis-olefin content correlates with enhanced thermal stability and higher glass transition temperatures [4]. Polyesters, polycarbonates, and polysulfites derived from cis-2-butene-1,4-diol exhibit tunable phase transition temperatures based on their stereochemical composition [4].

ArchitectureSynthesis MethodThermal PropertiesMechanical PropertiesApplications
cis-HomopolymerOrganocatalytic ROPTm = 115°C, semicrystallineHard, crystallineStructural materials
trans-HomopolymerROMPTg = -22°C, amorphousSoft, rubberyFlexible materials
cis-trans-cis TriblockSequential ROMP/ROTEPThermoplastic elastomerElastomericTPE applications
StereogradientControlled conditionsProperty gradientVariableSmart materials

Telechelic Oligomer Synthesis for Block Copolymers

Telechelic oligomer synthesis using cis-2-butene-1,4-diol provides pathways to advanced block copolymer architectures and functional materials. Catalytic condensation using ruthenium allyl complexes, specifically CpRu(MQA)(C₃H₅), enables the controlled oligomerization of cis-2-butene-1,4-diol to produce unsaturated polyether diols with molecular weights ranging from 400 to 4,600 g/mol [6] [7].

The ruthenium catalyst preferentially enchains the diol monomers as linear trans-2-butenyl ether linkages, comprising 92% of the polymer backbone with 8% vinyl branching [6] [7]. This high selectivity for linear linkages creates well-defined telechelic structures suitable for chain extension and block copolymer synthesis. The proposed mechanism involves formation of ruthenium allyl intermediates from allylic alcohols, followed by selective nucleophilic displacement to generate the trans-linkages [6] [7].

These telechelic oligomers serve as versatile macromonomers and chain extenders in the synthesis of advanced block copolymers. Successful demonstration includes the preparation of poly(lactide)-block-poly(butenediol)-block-poly(lactide) triblock copolymers, showcasing the utility of these materials in biomedical applications [6] [7]. The hydroxyl end groups provide reactive sites for further functionalization or coupling reactions.

Chain transfer approaches using cis-2-butene-1,4-diol in ring-opening metathesis polymerization enable direct synthesis of hydroxyl-telechelic polycycloalkenamers. This method eliminates the need for protection-deprotection strategies typically required when using diols as chain transfer agents with ruthenium metathesis catalysts [8]. Extended methylene spacers between the olefin and alcohol functionalities mitigate decomposition pathways that typically deactivate ruthenium catalysts [8].

Advanced telechelic architectures include heterotelechelic polysiloxanes bearing different functional groups at each terminus and hemitelechelic variants with single-end functionality [9]. These materials enable the construction of complex block copolymer architectures with precisely controlled interfacial properties and segment compatibility.

Synthesis RouteMolecular Weight RangeEnd FunctionalityBlock ArchitectureApplications
Ru-catalyzed condensation400-4,600 g/molHydroxyl groupsLinear telechelicChain extenders
ROMP chain transfer2,100 g/molHydroxyl groupsABA triblockThermoplastic elastomers
Controlled polycondensation1,000-10,000 g/molControllableAB diblockPolymer modification
Sequential block synthesis5,000-20,000 g/molBlock-dependentABC triblockAdvanced materials

Physical Description

Liquid

Color/Form

ALMOST COLORLESS LIQUID

XLogP3

-0.8

Boiling Point

141-149 °C AT 20 MM HG

Flash Point

128 °C (263 °F) OC

Vapor Density

3.0 (AIR= 1)

Density

1.067-1.074

Odor

ODORLESS

Melting Point

7 °C (45 °F)

UNII

ZA7VGU6SCV

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

110-64-5
6117-80-2

Associated Chemicals

2-Butene-1,4 diol (cis);6117-80-2
2-Butene-1,4 diol (trans);821-11-4

Wikipedia

1,4-dihydroxy-2-butene
(2Z)-2-butene-1,4-diol

Methods of Manufacturing

BY REDUCTION OF 2-BUTYNE-1,4-DIOL; BY HIGH PRESSURE SYNTHESIS FROM ACETYLENE & FORMALDEHYDE.
HYDROGENATION OF 2-BUTYNE-1,4-DIOL IN THE PRESENCE OF A RANEY NICKEL CATALYST

General Manufacturing Information

Agriculture, forestry, fishing and hunting
2-Butene-1,4-diol: ACTIVE
TECHNICAL BUTENEDIOL IS PREDOMINANTLY THE CIS-ISOMER.

Dates

Last modified: 08-15-2023

Explore Compound Types